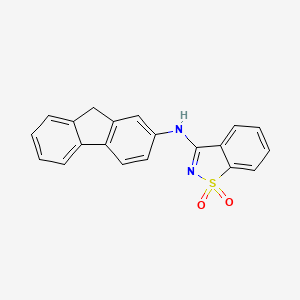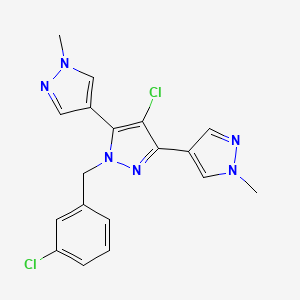
N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines that contribute to the pathogenesis of these diseases.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a JAK inhibitor, specifically targeting JAK3. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways of cytokines, which ultimately leads to the suppression of immune responses that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and human clinical trials. It has also been demonstrated to have a favorable safety profile, with minimal adverse effects observed in clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the high cost of this compound may limit its use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of focus is the development of more potent and selective JAK inhibitors that can overcome the limitations of this compound. Another area of interest is the exploration of this compound's potential in the treatment of other autoimmune diseases and inflammatory conditions. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-3-2-4-14(7-11)21-10-12(8-16(21)22)17(23)20-15-6-5-13(18)9-19-15/h2-7,9,12H,8,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQPKPOLULABJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4774249.png)

![4-ethyl-2-[4-(4-fluorophenyl)-3-methyl-5-isoxazolyl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4774261.png)
![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774274.png)
![2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4774280.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4774295.png)
![ethyl 4-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B4774303.png)
![N,N,4-trimethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4774311.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4774319.png)

![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4774354.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)